molecular formula C22H18N2O5S B2902637 (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-52-9

(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2902637
CAS RN: 868675-52-9
M. Wt: 422.46
InChI Key: PSCKNLHCMDECFE-FCQUAONHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-hydroxycoumarins and β-nitroalkenes, leading to 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the literature .

Mechanism of Action

The mechanism of action of this compound is not specified in the literature. It would depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature . As with all chemicals, it should be handled with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 5,7-dimethyl-2-aminobenzo[d]thiazole with 4-oxo-4H-chromene-3-carboxaldehyde followed by acetylation of the resulting imine with methyl acetate.", "Starting Materials": [ "5,7-dimethyl-2-aminobenzo[d]thiazole", "4-oxo-4H-chromene-3-carboxaldehyde", "methyl acetate", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-2-aminobenzo[d]thiazole (1.0 equiv) and 4-oxo-4H-chromene-3-carboxaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture at room temperature for 1 hour.", "Step 3: Add methyl acetate (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Purify the product by column chromatography to obtain (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate as a yellow solid." ] }

CAS RN

868675-52-9

Molecular Formula

C22H18N2O5S

Molecular Weight

422.46

IUPAC Name

methyl 2-[5,7-dimethyl-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-16(9-12)24(10-18(25)28-3)22(30-20)23-21(27)15-11-29-17-7-5-4-6-14(17)19(15)26/h4-9,11H,10H2,1-3H3

InChI Key

PSCKNLHCMDECFE-FCQUAONHSA-N

SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC(=O)OC)C

solubility

not available

Origin of Product

United States

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